molecular formula C10H14BNO2 B13681847 2-(3-Pyrrolidinyl)phenylboronic Acid

2-(3-Pyrrolidinyl)phenylboronic Acid

Cat. No.: B13681847
M. Wt: 191.04 g/mol
InChI Key: LTQZMJWZPNTWCV-UHFFFAOYSA-N
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Description

2-(3-Pyrrolidinyl)phenylboronic Acid is an organoboron compound that features a phenyl ring substituted with a pyrrolidinyl group and a boronic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Pyrrolidinyl)phenylboronic Acid typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-(3-Pyrrolidinyl)phenylboronic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Pyrrolidinyl)phenylboronic Acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Pyrrolidinyl)phenylboronic Acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, including enzyme inhibition and molecular recognition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Pyrrolidinyl)phenylboronic Acid is unique due to the presence of both the pyrrolidinyl and boronic acid groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of applications in various fields, making it a valuable compound in both research and industry.

Biological Activity

2-(3-Pyrrolidinyl)phenylboronic acid is a member of the boronic acid family, which has garnered attention for its potential biological activities, particularly in medicinal chemistry. Boronic acids are known for their ability to form reversible covalent bonds with diols, which can be exploited in various biological applications, including drug delivery and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular structure of this compound includes a phenyl ring attached to a pyrrolidine moiety and a boronic acid group. This unique combination is believed to enhance its reactivity and biological interactions.

PropertyValue
Molecular FormulaC11_{11}H14_{14}BNO2_{2}
Molecular Weight203.05 g/mol
Melting PointNot specified
SolubilitySoluble in water

Biological Activity Overview

Boronic acids, including this compound, have demonstrated various biological activities, such as:

  • Anticancer Activity : Studies have shown that phenylboronic acids can induce apoptosis in cancer cells. For instance, derivatives with similar structures have been evaluated for their antiproliferative effects across several cancer cell lines using assays like the sulforhodamine B (SRB) and MTT methods .
  • Enzyme Inhibition : Boronic acids are known to inhibit proteasomes and certain enzymes involved in cancer progression. The mechanism typically involves the formation of a covalent bond with the active site of enzymes .
  • Cellular Uptake Enhancement : The incorporation of boronic acid groups into drug molecules has been shown to enhance cellular uptake, making them promising candidates for drug delivery systems .

Antiproliferative Effects

A study focusing on phenylboronic acid derivatives highlighted that compounds structurally related to this compound exhibited significant cell cycle arrest and apoptosis induction in ovarian cancer cell lines (A2780). The compounds were found to increase caspase-3 activity and induce mitotic catastrophe, suggesting a phase cycle-specific mode of action .

Structure-Activity Relationship (SAR)

Research has established a clear SAR for boronic acids, indicating that modifications to the phenyl ring or the boronic acid moiety can significantly alter biological activity. For example, substituents that enhance hydrophobic interactions tend to improve binding affinity and biological efficacy .

The mechanisms through which this compound exerts its effects include:

  • Induction of Apoptosis : Activation of apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Specific arrest at the G2/M phase due to accumulation of regulatory proteins like p21.
  • Inhibition of Kinases : Potential inhibition of key kinases involved in cell proliferation .

Properties

Molecular Formula

C10H14BNO2

Molecular Weight

191.04 g/mol

IUPAC Name

(2-pyrrolidin-3-ylphenyl)boronic acid

InChI

InChI=1S/C10H14BNO2/c13-11(14)10-4-2-1-3-9(10)8-5-6-12-7-8/h1-4,8,12-14H,5-7H2

InChI Key

LTQZMJWZPNTWCV-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C2CCNC2)(O)O

Origin of Product

United States

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